molecular formula C19H18N2O2 B10831111 2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone

2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone

Cat. No.: B10831111
M. Wt: 306.4 g/mol
InChI Key: WFTJZQLEQGPZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YH-306 is a synthetic small molecule known for its antitumor properties. It is particularly effective in suppressing the growth and metastasis of colorectal tumors. The compound operates through the focal adhesion kinase (FAK) signaling pathway, which plays a crucial role in cell migration, invasion, and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YH-306 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and yield .

Industrial Production Methods

Industrial production of YH-306 follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in controlled environments, followed by purification and quality control measures. The compound is typically produced in solid form and stored under specific conditions to preserve its stability .

Chemical Reactions Analysis

Types of Reactions

YH-306 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of YH-306 include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of YH-306 include its oxidized and reduced derivatives, as well as substituted analogs. These products retain the core structure of YH-306 but exhibit different chemical properties .

Scientific Research Applications

YH-306 has a wide range of scientific research applications, including:

Mechanism of Action

YH-306 exerts its effects by targeting the FAK signaling pathway. It inhibits the activation of FAK, c-Src, paxillin, and phosphatidylinositol 3-kinases (PI3K), as well as the expression of matrix metalloproteases (MMP) 2 and MMP9. Additionally, YH-306 inhibits actin-related protein (Arp2/3) complex-mediated actin polymerization, leading to reduced cell migration and invasion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of YH-306

YH-306 stands out due to its potent inhibition of the FAK signaling pathway and its ability to suppress colorectal tumor growth and metastasis. Its unique mechanism of action and high efficacy make it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone

InChI

InChI=1S/C19H18N2O2/c22-14-7-5-13(6-8-14)11-19(23)21-10-9-16-15-3-1-2-4-17(15)20-18(16)12-21/h1-8,20,22H,9-12H2

InChI Key

WFTJZQLEQGPZBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.